molecular formula C8H13N3 B1425423 1-(cyclobutylmethyl)-1H-pyrazol-4-amine CAS No. 1225065-25-7

1-(cyclobutylmethyl)-1H-pyrazol-4-amine

Cat. No. B1425423
M. Wt: 151.21 g/mol
InChI Key: JBCYDWWWDGLPBA-UHFFFAOYSA-N
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Description

“1-(cyclobutylmethyl)-1H-pyrazol-4-amine” is an organic compound that contains a pyrazole ring and a cyclobutyl group. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. The cyclobutyl group is a cycloalkane derived from cyclobutane by removal of a hydrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring and the cyclobutyl group in separate steps, followed by their combination. Pyrazoles can be synthesized by the reaction of α,β-unsaturated carbonyl compounds with hydrazines . Cyclobutyl groups can be formed via various methods, including [2+2] cycloadditions .


Molecular Structure Analysis

The molecular structure of this compound would include a five-membered pyrazole ring attached to a four-membered cyclobutyl ring via a methylene (-CH2-) bridge .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring and the cyclobutyl group. Pyrazoles can undergo various reactions such as N-alkylation, N-acylation, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, with its solubility, melting point, and boiling point depending on the specific substituents present .

Scientific Research Applications

Synthesis and Characterization

1-(cyclobutylmethyl)-1H-pyrazol-4-amine is involved in the synthesis of various pyrazole derivatives. For example, studies have demonstrated its use in the creation of compounds like N-((1H-pyrazol-1-yl)methyl) pyrimidin-2-amine and others, characterized by techniques such as FT-IR, UV–visible spectroscopy, and X-ray crystallography. These synthesized compounds have shown potential biological activity against breast cancer and microbes (Titi et al., 2020).

Drug Discovery and Medicinal Chemistry

In drug discovery and medicinal chemistry, 1-(cyclobutylmethyl)-1H-pyrazol-4-amine derivatives are promising. A study details the synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, which are considered valuable in drug discovery due to their efficient synthesis and potential for large-scale production (Yu et al., 2013).

Coordination Chemistry and Catalysis

This compound has been used in the formation of Cobalt(II) complexes. These complexes exhibit different coordinative behaviors and geometries based on the substitution groups in the molecule. Such complexes have applications in catalysis, such as in the polymerization of methyl methacrylate (Choi et al., 2015).

Novel Synthesis Methods

Research has also focused on developing new methods for synthesizing derivatives of 1-(cyclobutylmethyl)-1H-pyrazol-4-amine. This includes the synthesis of cyano esters from corresponding amino esters, which are useful as chemical hybridizing agents in agriculture (Beck et al., 1988).

Green Chemistry Applications

The compound is also used in green chemistry applications. For example, a study describes the synthesis of 4H-pyrano[2,3-c]pyrazoles in an environmentally friendly manner. This method is significant for its high efficiency and contribution to sustainable chemistry (Prasanna et al., 2013).

properties

IUPAC Name

1-(cyclobutylmethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCYDWWWDGLPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclobutylmethyl)-1H-pyrazol-4-amine

CAS RN

1225065-25-7
Record name 1-(cyclobutylmethyl)-1H-pyrazol-4-amine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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